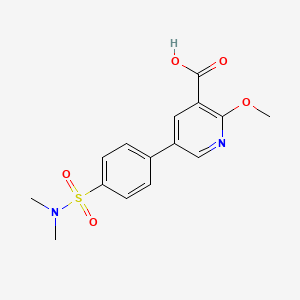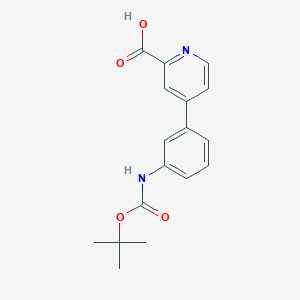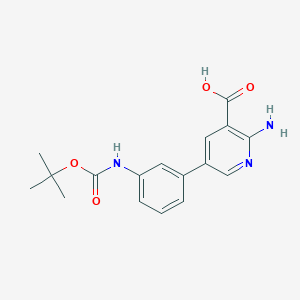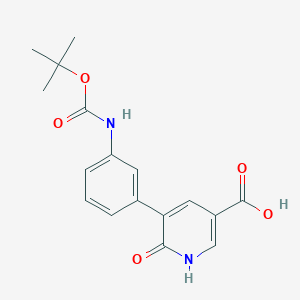
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% (abbreviated as 2A5BAPIA) is an organic compound that is widely used in scientific research. It is an isonicotinic acid derivative, with a molecular formula of C13H13N3O3 and a molecular weight of 263.26 g/mol. It is a white crystalline solid that is soluble in water and other organic solvents. It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% is an inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It works by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. In addition, it can also bind to other proteins, such as receptors, and interfere with their function.
Biochemical and Physiological Effects
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can cause a variety of effects such as increased alertness and focus, as well as increased muscle strength and endurance. It has also been shown to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. It is also soluble in water and other organic solvents, which makes it easy to use in a variety of experiments. However, it is important to note that it is an inhibitor of several enzymes, and so it may interfere with the desired results of the experiment.
Orientations Futures
There are a number of potential future directions for the use of 2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% in scientific research. It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used to study the effects of enzyme inhibition and protein-protein interactions. In addition, it could be used to study the effects of acetylcholine on the body, as well as its potential therapeutic applications. Finally, it could be used to study the effects of antifungal and anti-inflammatory agents.
Méthodes De Synthèse
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% is synthesized from 2-amino-5-chloro-3-hydroxy-4-methylbenzonitrile, which is reacted with 3-bromo-2-methylpropanoic acid in the presence of a strong base, such as potassium hydroxide. The reaction is conducted in an aqueous solution at a temperature of 90°C for two hours. The product is then purified by recrystallization.
Applications De Recherche Scientifique
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals such as anti-cancer drugs, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, it has been used in the study of enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-11-6-4-5-10(7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBJQAZGYEKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)






